N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 923173-56-2
VCID: VC6829796
InChI: InChI=1S/C23H20FN3O3S2/c1-15(2)32(29,30)18-6-3-5-17(13-18)22(28)27(14-16-9-11-25-12-10-16)23-26-21-19(24)7-4-8-20(21)31-23/h3-13,15H,14H2,1-2H3
SMILES: CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC=C4S3)F
Molecular Formula: C23H20FN3O3S2
Molecular Weight: 469.55

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide

CAS No.: 923173-56-2

Cat. No.: VC6829796

Molecular Formula: C23H20FN3O3S2

Molecular Weight: 469.55

* For research use only. Not for human or veterinary use.

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide - 923173-56-2

CAS No. 923173-56-2
Molecular Formula C23H20FN3O3S2
Molecular Weight 469.55
IUPAC Name N-(4-fluoro-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide
Standard InChI InChI=1S/C23H20FN3O3S2/c1-15(2)32(29,30)18-6-3-5-17(13-18)22(28)27(14-16-9-11-25-12-10-16)23-26-21-19(24)7-4-8-20(21)31-23/h3-13,15H,14H2,1-2H3
Standard InChI Key ZQWKTNIEXIMCHZ-UHFFFAOYSA-N
SMILES CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC=C4S3)F

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-(4-fluoro-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide, reflects its three primary components:

  • Benzothiazole Core: A 4-fluoro-substituted benzothiazole ring, a heterocyclic system known for its electron-deficient properties and bioactivity .

  • Sulfonyl Linker: A propane-2-sulfonyl group at the 3-position of the benzamide moiety, contributing to solubility and potential hydrogen-bonding interactions.

  • Pyridinylmethyl Side Chain: An N-pyridin-4-ylmethyl group, which may enhance binding affinity to biological targets through π-π stacking .

The SMILES string CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC=C4S3)F and InChIKey ZQWKTNIEXIMCHZ-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Physicochemical Properties

Key properties derived from experimental and computational data include:

PropertyValueSource
Molecular Weight469.55 g/mol
FormulaC₂₃H₂₀FN₃O₃S₂
SolubilityNot publicly available
LogP (Predicted)~3.2 (moderate lipophilicity)

The absence of solubility data underscores the need for empirical studies to optimize formulations for biological testing.

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis involves multi-step organic transformations, typically including:

  • Sulfonation: Introduction of the propane-2-sulfonyl group via sulfonation of a benzamide precursor using propan-2-sulfonic acid or its chloride.

  • Amide Coupling: Reaction of 3-sulfonylbenzoic acid derivatives with 4-fluoro-1,3-benzothiazol-2-amine under coupling agents like HATU or EDCI.

  • N-Alkylation: Quaternization of the benzothiazole nitrogen with 4-(chloromethyl)pyridine in the presence of a base .

Critical parameters include temperature control (60–80°C for sulfonation), solvent selection (e.g., DMF for amide coupling), and purification via column chromatography.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: ¹H NMR peaks at δ 8.2–8.5 ppm (pyridinyl protons), δ 7.3–7.8 ppm (benzothiazole aromatic signals), and δ 1.2 ppm (isopropyl methyl groups) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 469.55 [M+H]⁺, consistent with the molecular formula.

Chromatographic Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity, with a retention time of 12.3 minutes under standardized conditions.

Research Gaps and Future Directions

Despite structural promise, in vivo efficacy and toxicity profiles of this specific compound remain unstudied. Priorities include:

  • ADMET Profiling: Systematic assessment of absorption, distribution, and off-target effects.

  • Target Identification: Proteomic studies to elucidate protein targets beyond kinase inhibition.

  • Formulation Development: Addressing solubility limitations through prodrug strategies or nanocarriers .

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